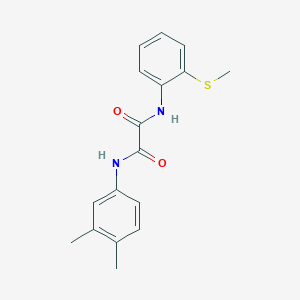

N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by two aryl substituents: a 3,4-dimethylphenyl group at the N1 position and a 2-(methylthio)phenyl group at the N2 position. Oxalamides are structurally defined by a central oxalyl bridge connecting two amine groups, which can be functionalized to modulate physicochemical and biological properties.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-8-9-13(10-12(11)2)18-16(20)17(21)19-14-6-4-5-7-15(14)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSYGDPEUVRVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 3,4-dimethylaniline with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 3,4-dimethylaniline and 2-(methylthio)aniline in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Metabolic Susceptibility : The methylthio group in the target compound may undergo S-oxidation to sulfoxide or sulfone metabolites, unlike methoxy groups, which are typically demethylated or conjugated .

- Receptor Interactions : Pyridyl-containing analogs (e.g., S336) exhibit strong umami taste receptor (hTAS1R1/hTAS1R3) activation due to heterocyclic binding affinity, while the target compound’s methylthio group may confer distinct sensory or pharmacological properties .

Pharmacokinetic and Metabolic Comparison

Bioavailability and Elimination

- No. 2225 (Oxalamide): Rapid plasma elimination in rats after oral administration, suggesting efficient hepatic metabolism or poor absorption .

- No. 2226 (Benzamide): Poor bioavailability due to extensive first-pass metabolism involving hydroxylation and glucuronidation .

- Target Compound: No direct data available, but its methylthio group and higher lipophilicity may delay elimination compared to methoxy analogs, increasing the risk of accumulation.

Metabolic Pathways

- Methoxy-Substituted Oxalamides (No. 1768, No. 2225): Undergo rapid metabolism in rat hepatocytes without amide hydrolysis, likely via oxidative demethylation or aromatic hydroxylation .

- Target Compound : Predicted to undergo S-oxidation of the methylthio group, followed by conjugation (e.g., glutathione adducts), as seen in sulfur-containing pharmaceuticals .

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O2S, with a molecular weight of 314.4 g/mol. The compound features two distinct aromatic groups linked through an oxalamide core, which contributes to its chemical reactivity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H18N2O2S |

| Molecular Weight | 314.4 g/mol |

| Functional Groups | Oxalamide, methylthio |

| CAS Number | 941962-94-3 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Dissolve 3,4-dimethylaniline and 2-(methylthio)aniline in anhydrous dichloromethane.

- Add oxalyl chloride dropwise while maintaining a temperature below 0°C.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, derivatives of similar oxalamides have demonstrated a broad spectrum of antitumor activity with GI50 values lower than 15 μM across multiple human cancer cell lines .

Case Study: Antitumor Activity Evaluation

A comparative study on oxalamide derivatives revealed that compounds closely related to this compound exhibited notable selectivity towards resistant ovarian cancer cell lines (NCI-ADR/RES), suggesting potential for further development in cancer therapeutics .

The mechanism of action for this compound involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activities.

Interaction with Enzymes

The oxalamide core may facilitate hydrogen bonding with amino acid residues in target proteins, while the aromatic groups can engage with hydrophobic regions within those proteins. This dual interaction enhances the compound's efficacy against various biological targets.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Anticancer | Broad spectrum activity (GI50 < 15 μM) | |

| Enzyme Interaction | Modulation of enzymatic activities |

In Vitro Antitumor Activity Results

A study evaluating similar oxalamides reported the following IC50 values for selected compounds:

| Compound ID | IC50 (μM) | Cell Line |

|---|---|---|

| 4b | 0.67 - 3.20 | Ovarian (OVCAR-03) |

| 6b | 0.060 ± 0.002 | MAO-A Inhibitor |

| 6c | 0.241 ± 0.011 | MAO-A Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.